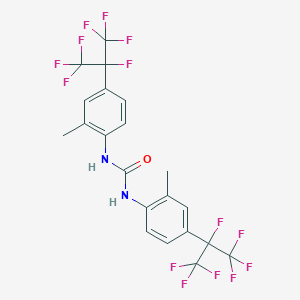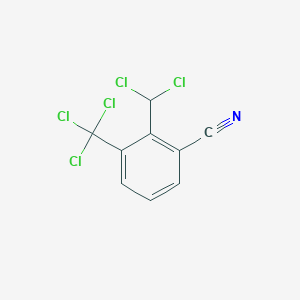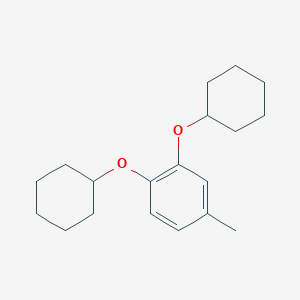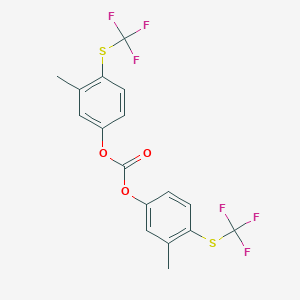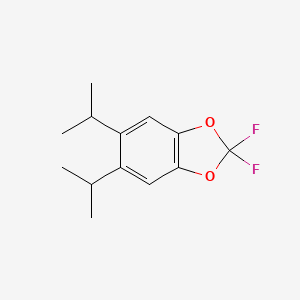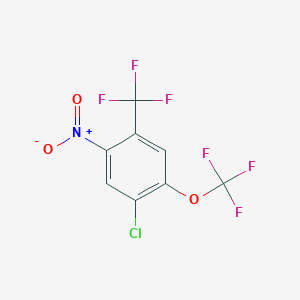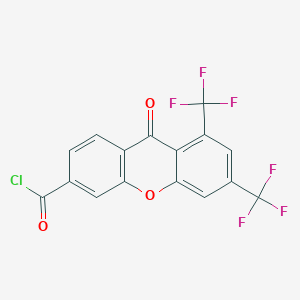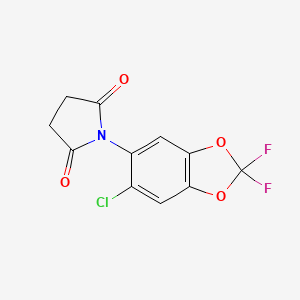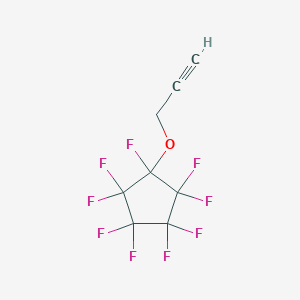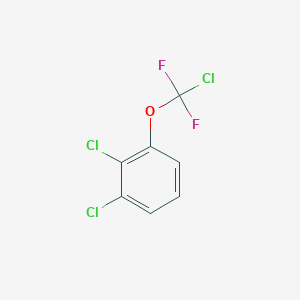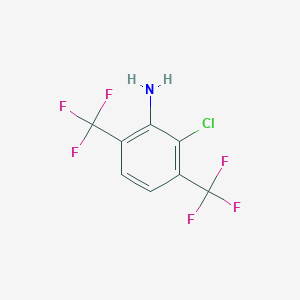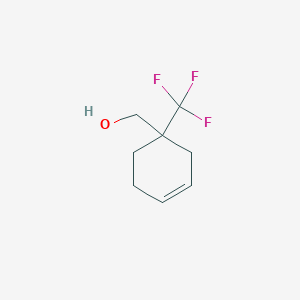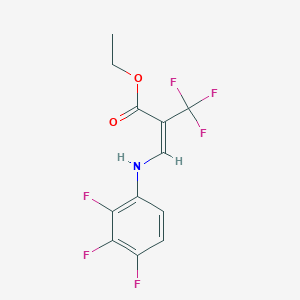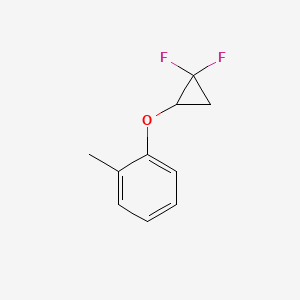
2-(2,2-Difluorocyclopropoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclopropoxy)toluene is a chemical compound belonging to the class of cyclopropanes. It is characterized by the presence of a difluorocyclopropyl group attached to a toluene moiety.
Preparation Methods
The synthesis of 2-(2,2-Difluorocyclopropoxy)toluene typically involves the reaction of 2,2-difluorocyclopropyl derivatives with toluene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the difluorocyclopropyl group and the toluene ring . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,2-Difluorocyclopropoxy)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the difluorocyclopropyl group into other functional groups, such as alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where the difluorocyclopropyl group is replaced by other substituents, such as halogens or alkyl groups.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
2-(2,2-Difluorocyclopropoxy)toluene has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Medicine: Its potential as a precursor for the synthesis of biologically active compounds makes it relevant in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2,2-Difluorocyclopropoxy)toluene exerts its effects involves its interaction with molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can modulate biological processes, leading to desired outcomes in research or therapeutic applications .
Comparison with Similar Compounds
2-(2,2-Difluorocyclopropoxy)toluene can be compared with other similar compounds, such as:
2-Fluorotoluene: This compound has a single fluorine atom attached to the toluene ring, making it less reactive compared to the difluorocyclopropyl derivative.
2,2-Difluorocyclopropanecarboxylic acid: This compound contains a carboxylic acid group instead of a toluene moiety, leading to different reactivity and applications.
Toluene: The parent compound, toluene, lacks the difluorocyclopropyl group, resulting in significantly different chemical properties and reactivity.
The uniqueness of this compound lies in its difluorocyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)oxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7-4-2-3-5-8(7)13-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWARALSVLKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
